molecular formula C10H12FNO4S B2376456 2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 716358-56-4

2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B2376456
CAS No.: 716358-56-4
M. Wt: 261.27
InChI Key: BJFSPCAXJLFTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid (2-FSB) is a chemical compound that has been studied for its potential applications in the fields of scientific research and therapeutics. 2-FSB is a fluorinated derivative of benzoic acid, and its unique chemical structure gives it a range of interesting properties and potential uses.

Scientific Research Applications

1. Applications in Hypoglycemic Agents

2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid derivatives have been explored for their hypoglycemic properties. Research on benzoic acid derivatives, including those with fluorine substitutions, has led to the development of compounds like repaglinide, a therapeutic agent for type 2 diabetes (Grell et al., 1998).

2. In Herbicide Development

Fluorine atoms introduced into benzoic acid derivatives, such as this compound, have shown significant changes in herbicidal properties. These compounds demonstrate enhanced activity and selectivity in agricultural applications (Hamprecht et al., 2004).

3. PET Imaging Applications

Fluorine-18 labeled derivatives of this compound have been synthesized for potential use in PET imaging, especially targeting the retinoid X receptor. This demonstrates the compound's utility in diagnostic imaging and possibly in tracking disease progress (Wang et al., 2014).

4. Antimicrobial Agent Synthesis

Derivatives of this compound have been synthesized and investigated for antimicrobial activities. These compounds have shown significant effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Meguid, 2014).

Properties

IUPAC Name

2-fluoro-5-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSPCAXJLFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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